molecular formula C3H4N2O B111107 4-Aminoisoxazole CAS No. 108511-97-3

4-Aminoisoxazole

Cat. No. B111107
M. Wt: 84.08 g/mol
InChI Key: CVCYZCBJCQXUCN-UHFFFAOYSA-N
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Description

4-Aminoisoxazole is a chemical compound that belongs to the class of organic compounds known as isoxazoles, which are characterized by a five-membered ring containing an oxygen atom, a nitrogen atom, and three carbon atoms. The presence of an amino group on the isoxazole ring significantly alters the chemical properties and reactivity of the molecule, making it a valuable building block in the synthesis of various polyfunctionalized heterocyclic compounds. These compounds have been studied for their potential biological activities and are used in modern drug discovery, including applications in combinatorial chemistry .

Synthesis Analysis

The synthesis of 4-alkyl-5-aminoisoxazoles has been achieved through the nucleophilic addition of lithiated alkyl nitriles to alpha-chlorooximes, yielding high yields and demonstrating the versatility of this approach by varying the nitrile and chloride oxime . Another method involves a base-promoted multigram synthesis from commercially available amino acids, utilizing a regioselective [3 + 2]-cycloaddition of in situ generated nitrile oxides with alkynes/enamines, which are then used to prepare bioactive compounds and peptidomimetics . Additionally, a palladium-catalyzed insertion reaction of isocyanides with 3-arylisoxazol-5(4H)-ones has been reported for the synthesis of 4-aminomethylidene isoxazolone derivatives .

Molecular Structure Analysis

Isoxazole derivatives, including 4-aminoisoxazoles, have a distinct molecular structure that allows for various chemical modifications. The presence of the amino group on the isoxazole ring provides a site for further functionalization and the formation of condensed heterocyclic systems, such as isoxazolopyridines, isoxazolopyrimidines, and isoxazolodiazepines, which are of interest due to their enhanced biological activities .

Chemical Reactions Analysis

4-Aminoisoxazoles undergo a variety of chemical reactions that are useful in synthetic chemistry. For instance, 4-ethoxycarbonyl- and 4-cyano-5-aminoisoxazoles can be prepared and then subjected to ring cleavage under basic conditions, leading to isomerization to their corresponding nitriles . Treatment of 4-hydroxyisoxazolo[5.4-d]pyrimidines with phosphorous oxychloride yields 4-chloro analogues, which can react with ammonia and amines to produce 4-amino and 4-substituted amino derivatives . Furthermore, a [2 + 2] cycloaddition/retro-electrocyclization/decarboxylation reaction sequence has been developed to access 4-aminopyridines from methylideneisoxazolones and ynamines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-aminoisoxazoles are influenced by the substituents on the isoxazole ring. These compounds are generally stable but can exhibit reactivity towards bases, leading to ring cleavage and isomerization . The amino group on the isoxazole ring enhances the molecule's reactivity, making it a convenient functional group for further chemical transformations and the synthesis of more complex molecules . The synthesis and study of these compounds are driven by their potential applications in drug discovery and the development of new materials with desirable properties.

Scientific Research Applications

Chemistry and Synthesis

  • Aminoisoxazoles in Heterocyclic Synthesis : Aminoisoxazoles (AI) play a significant role in the synthesis of condensed heterocyclic systems such as isoxazolopyridines, isoxazolopyrimidines, and isoxazolodiazepines. These AI-based condensed systems exhibit a range of biological activities including cytostatic, antibacterial, and anticonvulsant activities (Kislyi, Danilova, & Semenov, 2007).
  • Synthesis Methods : Various methods have been developed for the synthesis of 4-alkyl-5-aminoisoxazoles, which are significant in the creation of diverse chemical compounds (Bourbeau & Rider, 2006).

Biological and Medicinal Applications

  • Cytotoxic Properties Against Cancer : Certain 5-aminoisoxazole derivatives exhibit cytotoxic properties against various cancer cell lines, making them potential candidates for anticancer drugs (Altug et al., 2014).
  • Antibacterial Activity : Some 5-amino-4-nitroisoxazole-3-carboxilic acid derivatives have demonstrated moderate antibacterial activity, highlighting their potential in antibacterial drug development (Sadovnikov et al., 2020).
  • Potential in Cancer Therapy : 4-Amino substituted resorcino-isoxazole SST0116CL1, a heat shock protein 90 inhibitor, has shown promising antitumor effects in various solid and hematological tumors, indicating its potential as a new clinical candidate for cancer therapy (Vesci et al., 2014).

Environmental Applications

  • Biodegradation Studies : Research involving bacteria from different origins showed that they could degrade compounds related to 4-aminoisoxazole, suggesting potential applications in bioremediation (Mulla et al., 2018).

Future Directions

Given the wide range of biological activities and therapeutic potential of isoxazole derivatives, there is significant interest in developing new synthetic strategies and designing new isoxazole derivatives . This includes the development of eco-friendly synthetic strategies and the exploration of metal-free synthetic routes .

properties

IUPAC Name

1,2-oxazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O/c4-3-1-5-6-2-3/h1-2H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCYZCBJCQXUCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549977
Record name 1,2-Oxazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminoisoxazole

CAS RN

108511-97-3
Record name 1,2-Oxazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-oxazol-4-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
VP Kislyi, EB Danilova, VN Solkan - Chemistry of Heterocyclic Compounds, 2013 - Springer
The base-catalyzed cyclization of oximinonitriles in the presence of lithium ions leads to 4-aminoisoxazoles and, sometimes, to 5-aminooxazoles. Modeling using the density functional …
Number of citations: 2 link.springer.com
LA Reiter - The Journal of Organic Chemistry, 1987 - ACS Publications
… be required in order to obtain the appropriate 4-aminoisoxazole. The method can be easily … be placed on the amino group of a 4-aminoisoxazole. Simple alkyl, functionalized alkyl (eg, …
Number of citations: 62 pubs.acs.org
VP Kislyi, EB Danilova, EP Zakharov… - Russian chemical …, 2004 - Springer
The reactions of N-substituted cyanoacetamides with EtONO in the presence of an equimolar amount of EtONa afforded the corresponding sodium salts of hydroxyimino derivatives in 70…
Number of citations: 4 link.springer.com
M Tsuda, T Morita, H Nakamura - Chemical Communications, 2022 - pubs.rsc.org
… Following the same protocol above, we prepared 5-allenyl-4-aminoisoxazole 2a and subjected it to borylative cyclization using PhBF 3 K and SiCl 4 in various solvents and bases. First, …
Number of citations: 6 pubs.rsc.org
G L'abbé, F Godts, S Toppet - Tetrahedron Letters, 1983 - Elsevier
Abstract Diazotization of 4-amino-5-t-butylisoxazole (1) furnishes the α-cyanodiazoketone 3 and the 1-hydroxy-1, 2, 3-triazole 5. A plausible mechanism is formulated.
Number of citations: 11 www.sciencedirect.com
KS Sadovnikov, DA Vasilenko… - Archiv der …, 2022 - Wiley Online Library
… A series of novel antimitotic agents was designed using the replacement of heterocyclic cores in two tubulin-targeting lead molecules with the acylated 4-aminoisoxazole moiety. Target …
Number of citations: 5 onlinelibrary.wiley.com
GK Khisamutdinov, IT Strukov… - Pharmaceutical Chemistry …, 1968 - Springer
… 3-Phenyl-5-methyl-4-aminoisoxazole (V). A mixture of 10.81 g of IV, 10 ml of acetic acid, and 20 ml of concentrated hydrochloric acid was boiled until the oily layer disappeared (5 days …
Number of citations: 3 link.springer.com
E Coutouli‐Argyropoulou… - Journal of heterocyclic …, 1992 - Wiley Online Library
… Reactions of the cycloadducts 3 with nucleophiles lead to 4-aminoisoxazole derivatives. … The obtained isoxazoline-4-aminoacid derivatives are easily transformed to 4-aminoisoxazole …
Number of citations: 13 onlinelibrary.wiley.com
Y Yan, A Bao, M Li, X Xie, W Li, X Zhang - Journal of Molecular Structure, 2023 - Elsevier
… To begin with, the Bronsted acid portion of chiral CPA7 activates p-benzoquinone monoimine 2 and the Lewis base portion of chiral phosphate activates 4-aminoisoxazole 1. …
Number of citations: 2 www.sciencedirect.com
VP Kislyi, EB Danilova, VV Semenov - Russian chemical bulletin, 2005 - Springer
… The aim of the present study was to examine the possi bilities of this cyclization for preparing 4 aminoisoxazole 3 carboxamides bearing a functional substituent at posi tion 5. We used …
Number of citations: 3 link.springer.com

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